molecular formula C24H20N2O5S B2813820 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946223-91-2

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2813820
CAS No.: 946223-91-2
M. Wt: 448.49
InChI Key: WHCDFOSCUHGRFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxole structure feature has been established . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .

Scientific Research Applications

  • Antimicrobial and Antioxidant Agent Development : Research on similar compounds has shown potential in creating antimicrobial and antioxidant agents. For instance, benzodiazepines with indole moieties have exhibited potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity (Naraboli & Biradar, 2017).

  • Novel Antibacterial Agents : Synthesis of novel derivatives of similar compounds has been explored for their potential as antibacterial agents. Studies have shown that certain derivatives possess a broad spectrum of antibacterial activity against tested microorganisms (Borad et al., 2015).

  • A2B Adenosine Receptor Antagonism : Certain analogs have been identified as selective antagonist ligands for A2B adenosine receptors. These compounds could be useful tools for the pharmacological characterization of the A2B adenosine receptor subtype (Baraldi et al., 2004).

  • Anti-Inflammatory Drug Design : Some indole acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activity through in silico modeling, targeting specific domains like COX-1 and COX-2 (Al-Ostoot et al., 2020).

  • Anticonvulsant Activity : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been designed, synthesized, and evaluated for anticonvulsant activities. These compounds have shown effectiveness in models like maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures (Nath et al., 2021).

  • Antioxidant and/or Anti-inflammatory Properties : Studies on derivatives such as N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have demonstrated good antioxidant and anti-inflammatory activities, indicating potential therapeutic applications (Koppireddi et al., 2013).

  • Synthesis and Antitumor Activity : N-aryl(indol-3-yl)glyoxamides, structurally related to the compound , have been synthesized and evaluated for their antitumor properties. These compounds have shown significant activity against various cancer cell lines (Marchand et al., 2009).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-16-6-9-18(10-7-16)32(28,29)23-13-26(20-5-3-2-4-19(20)23)14-24(27)25-17-8-11-21-22(12-17)31-15-30-21/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCDFOSCUHGRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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